![molecular formula C7H7F3N2O B1297727 [4-(Trifluorometoxi)fenil]hidrazina CAS No. 13957-54-5](/img/structure/B1297727.png)

[4-(Trifluorometoxi)fenil]hidrazina

Descripción general

Descripción

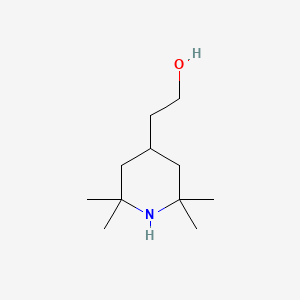

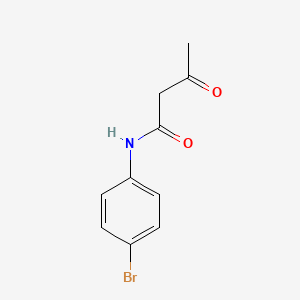

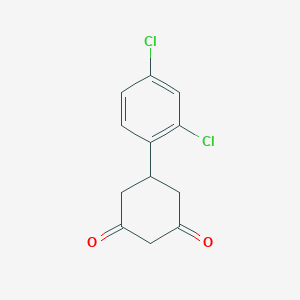

“[4-(Trifluoromethoxy)phenyl]hydrazine” is an organic compound that is used as a building block in various chemical reactions . It is also known as “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” and has the molecular formula C7H8ClF3N2O .

Synthesis Analysis

“[4-(Trifluoromethoxy)phenyl]hydrazine” can be synthesized from phenylhydrazine-based reductants containing fluorine atoms . It has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethoxy)phenyl]hydrazine” is represented by the SMILES stringCl.NNC1=CC=C (OC (F) (F)F)C=C1 . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and a hydrazine group attached to it. Chemical Reactions Analysis

“[4-(Trifluoromethoxy)phenyl]hydrazine” has been used as a phenylhydrazine-based reductant in the one-step reduction and functionalization of graphene oxide . It has also been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone .Physical And Chemical Properties Analysis

“[4-(Trifluoromethoxy)phenyl]hydrazine” is a solid compound that appears white to light brown in color . It has a melting point of 230°C . It is soluble in water .Aplicaciones Científicas De Investigación

Desarrollo de Dispositivos Electrocrómicos

Una de las aplicaciones notables de [4-(Trifluorometoxi)fenil]hidrazina es en el desarrollo de dispositivos electrocrómicos (ECDs). Los investigadores han sintetizado polímeros que contienen el grupo [4-(Trifluorometoxi)fenil] para su uso como materiales anódicos en ECDs . Estos materiales exhiben cambios de color cuando se aplica un potencial eléctrico, lo que los hace adecuados para aplicaciones como ventanas inteligentes, espejos de atenuación automática y dispositivos de almacenamiento de energía.

Bloque de Construcción para Síntesis Orgánica

Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Se ha utilizado para crear ésteres de bisfosfonato (N-BPs) que contienen pirazol . Estos ésteres tienen aplicaciones potenciales en química medicinal, particularmente en el desarrollo de fármacos para trastornos óseos.

Safety and Hazards

“[4-(Trifluoromethoxy)phenyl]hydrazine” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

[4-(trifluoromethoxy)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFWCTYACJWQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345623 | |

| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13957-54-5 | |

| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study highlights two compounds, 2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) and 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide (4b), exhibiting potent antibacterial activity. What structural features in these compounds might contribute to their activity against Gram-positive bacteria?

A1: While the exact mechanism of action is not elucidated in the paper [], several structural features likely contribute to the antibacterial activity of 3g and 4b:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)